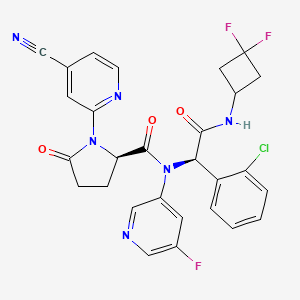
(3s)-3-(3-(3,5-Dimethyl pyrazol-1-yl)phenyl)-4-((3s)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-3008348 Hydrochloride is a small molecule antagonist of integrin αvβ6. It has shown significant potential in inhibiting the integrin αvβ6, which plays a crucial role in various cellular processes, including cell adhesion, migration, and signaling. This compound is particularly noted for its potential therapeutic applications in treating idiopathic pulmonary fibrosis (IPF) by targeting the αvβ6 integrin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-3008348 Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary, but it generally involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Functionalization of the core structure to introduce specific substituents that enhance the compound’s affinity for integrin αvβ6.
- Purification and isolation of the final product using techniques such as crystallization and chromatography.
Industrial Production Methods
Industrial production of GSK-3008348 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of large-scale purification techniques, including high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
GSK-3008348 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include various derivatives of GSK-3008348 Hydrochloride with modified functional groups, which can be used for further research and development.
Scientific Research Applications
GSK-3008348 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study integrin αvβ6 interactions and signaling pathways.
Biology: Investigated for its role in cell adhesion, migration, and signaling processes.
Medicine: Explored as a potential therapeutic agent for treating idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.
Industry: Utilized in the development of new drugs targeting integrin αvβ6 and related pathways.
Mechanism of Action
GSK-3008348 Hydrochloride exerts its effects by binding to the integrin αvβ6 on the cell surface. This binding inhibits the interaction between integrin αvβ6 and its ligands, thereby blocking downstream signaling pathways involved in cell adhesion, migration, and fibrosis. The compound specifically targets the αvβ6 integrin, reducing the activation of transforming growth factor-beta (TGFβ) and limiting collagen production, which is crucial in the progression of fibrotic diseases .
Comparison with Similar Compounds
Similar Compounds
Cilengitide: Another integrin antagonist targeting αvβ3 and αvβ5 integrins.
SB273005: An integrin antagonist with a broader spectrum, targeting multiple integrins.
Leukadherin-1: Targets integrin αLβ2 and is used in studies related to leukocyte adhesion.
Uniqueness
GSK-3008348 Hydrochloride is unique due to its high specificity and affinity for integrin αvβ6, making it a promising candidate for treating diseases where αvβ6 plays a critical role, such as idiopathic pulmonary fibrosis. Its inhaled delivery method also provides a targeted approach, potentially reducing systemic side effects compared to oral or intravenous administration .
Properties
Molecular Formula |
C29H37N5O2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25+/m0/s1 |
InChI Key |
ZMXBIIQMSGOIRZ-WIOPSUGQSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@@H](C3)CCC4=NC5=C(CCCN5)C=C4)C |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)



![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)
![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)


![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)

![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
